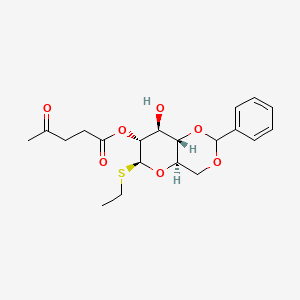
Ethyl 4,6-o-benzylidene-2-o-levulinoyl-beta-d-thioglucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,6-o-benzylidene-2-o-levulinoyl-beta-d-thioglucopyranoside is a synthetic compound that belongs to the class of thioglycosides. Thioglycosides are known for their stability and versatility in various chemical reactions. This compound is particularly used in modifying saccharides, oligosaccharides, and polysaccharides with fluorine or methyl groups .
Preparation Methods
The synthesis of ethyl 4,6-o-benzylidene-2-o-levulinoyl-beta-d-thioglucopyranoside involves several steps. Typically, the preparation starts with the formation of thioglycosides from peracetylated monosaccharides, followed by deacetylation. The benzylidene group is then introduced under specific conditions, and benzylation is usually performed using sodium hydride and benzyl bromide . The final product is often purified through crystallization or precipitation techniques .
Chemical Reactions Analysis
Ethyl 4,6-o-benzylidene-2-o-levulinoyl-beta-d-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: It can undergo substitution reactions, particularly in the presence of fluorine or methyl groups.
Common reagents used in these reactions include metal salts, halonium reagents, organosulfur reagents, and single electron transfer reagents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4,6-o-benzylidene-2-o-levulinoyl-beta-d-thioglucopyranoside has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4,6-o-benzylidene-2-o-levulinoyl-beta-d-thioglucopyranoside involves its role as a glycosyl donor. It interacts with specific molecular targets and pathways to facilitate glycosylation reactions. The benzylidene moiety influences the stereochemistry of these reactions, while the thioglycoside structure provides stability .
Comparison with Similar Compounds
Ethyl 4,6-o-benzylidene-2-o-levulinoyl-beta-d-thioglucopyranoside can be compared with other thioglycosides such as:
- Phenyl 4,6-o-benzylidene-2,3-di-o-benzyl thioglycosides
- p-Tolyl 4,6-o-benzylidene-2,3-di-o-benzyl thioglycosides
These compounds share similar preparation methods and applications but differ in their specific substituents and reactivity . The unique combination of the benzylidene and levulinoyl groups in this compound provides distinct advantages in certain glycosylation reactions.
Properties
IUPAC Name |
[(4aR,6S,7R,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O7S/c1-3-28-20-18(26-15(22)10-9-12(2)21)16(23)17-14(25-20)11-24-19(27-17)13-7-5-4-6-8-13/h4-8,14,16-20,23H,3,9-11H2,1-2H3/t14-,16+,17-,18-,19?,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXSKCLRQDBMEO-FTUPESEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OC(=O)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














